molecular formula C10H8N2O2 B6603530 2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole CAS No. 53816-93-6

2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole

Cat. No. B6603530
CAS RN: 53816-93-6
M. Wt: 188.18 g/mol
InChI Key: JMLQVIGRGVEXEC-UHFFFAOYSA-N
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Description

2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole is an organic compound derived from the benzoxazole family of molecules, which are characterized by a benzene ring with an oxazole ring attached at the 2-position. It is a highly versatile compound, with a wide range of applications in both scientific research and industrial processes. It has been used in a variety of synthetic processes, including the synthesis of other benzoxazole molecules and the synthesis of pharmaceuticals. It is also used as a ligand in coordination chemistry, and has been used in the synthesis of metal complexes. In addition, it has been used in the synthesis of organic semiconductors, and as a catalyst in organic reactions.

Scientific Research Applications

2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole has a wide range of applications in scientific research. It has been used as a ligand in coordination chemistry, and has been used in the synthesis of metal complexes. In addition, it has been used in the synthesis of organic semiconductors, and as a catalyst in organic reactions. It is also used as a building block in the synthesis of other benzoxazole molecules, and has been used in the synthesis of pharmaceuticals.

Mechanism of Action

2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole is a versatile compound, with a wide range of applications in both scientific research and industrial processes. It acts as a ligand in coordination chemistry, and can form metal complexes. It is also used as a building block in the synthesis of other benzoxazole molecules, and can act as a catalyst in organic reactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to inhibit the activity of enzymes involved in the synthesis of proteins. It has also been shown to interact with proteins involved in the regulation of cell proliferation, and to inhibit the activity of enzymes involved in DNA repair.

Advantages and Limitations for Lab Experiments

2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is a highly versatile compound, and can be used in a variety of synthetic processes, including the synthesis of other benzoxazole molecules and the synthesis of pharmaceuticals. Another advantage is that it is relatively inexpensive, and can be readily obtained from chemical suppliers. One limitation is that it is a relatively unstable compound, and must be handled with care in order to avoid degradation.

Future Directions

There are a number of potential future directions for 2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole research. One potential direction is the development of new synthetic methods for the synthesis of this compound. Another potential direction is the investigation of its potential biochemical and physiological effects, in order to better understand its potential applications in medicine and other fields. Additionally, further research into its potential applications in organic synthesis and coordination chemistry could lead to the development of new and improved catalysts and ligands. Finally, further research into its potential applications in the synthesis of organic semiconductors could lead to the development of new and improved materials for use in electronics and other fields.

Synthesis Methods

2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole can be synthesized by a variety of methods. The most common method is the condensation reaction of 2,7-dimethylbenzoic acid and dimethylbisoxazole. This reaction is carried out in aqueous solution, and yields the desired product in high yields. Another method involves the reaction of 2,7-dimethylbenzoic acid with dimethylbisoxazole in the presence of a Lewis acid catalyst. This reaction yields the desired product in high yields.

properties

IUPAC Name

2,6-dimethyl-[1,3]oxazolo[4,5-f][1,3]benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-5-11-7-3-8-10(4-9(7)13-5)14-6(2)12-8/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLQVIGRGVEXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC3=C(C=C2O1)OC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50202092
Record name 2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53816-93-6
Record name 2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053816936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Dimethylbenzo-(1,2-d,5,4-d)bisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50202092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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